3-(2-thienyl)-11-(3-thienyl)-2,3,4-trihydro-5H,10H,11H-benzo[b]benzo[2,1-f]1,4-diazepin-1-one
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Overview
Description
3-(2-thienyl)-11-(3-thienyl)-2,3,4-trihydro-5H,10H,11H-benzo[b]benzo[2,1-f]1,4-diazepin-1-one is a complex organic compound featuring a unique structure with two thienyl groups and a diazepinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-thienyl)-11-(3-thienyl)-2,3,4-trihydro-5H,10H,11H-benzo[b]benzo[2,1-f]1,4-diazepin-1-one typically involves multi-step organic reactions. The starting materials often include thienyl derivatives and benzodiazepinone precursors. Common synthetic routes may involve:
Cyclization Reactions: Formation of the diazepinone core through cyclization of appropriate precursors under acidic or basic conditions.
Thienyl Group Introduction: Incorporation of thienyl groups via palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Purification: The final product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-thienyl)-11-(3-thienyl)-2,3,4-trihydro-5H,10H,11H-benzo[b]benzo[2,1-f]1,4-diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The thienyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the diazepinone core.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thienyl rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced diazepinone derivatives.
Substitution: Functionalized thienyl derivatives.
Scientific Research Applications
3-(2-thienyl)-11-(3-thienyl)-2,3,4-trihydro-5H,10H,11H-benzo[b]benzo[2,1-f]1,4-diazepin-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and potential biological activity.
Materials Science: Application in the development of organic semiconductors and conductive polymers.
Biological Studies: Investigation of its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-(2-thienyl)-11-(3-thienyl)-2,3,4-trihydro-5H,10H,11H-benzo[b]benzo[2,1-f]1,4-diazepin-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The thienyl groups and diazepinone core play crucial roles in its binding affinity and specificity. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Benzodiazepinones: Compounds with similar diazepinone cores but different substituents.
Thienyl Derivatives: Compounds with thienyl groups attached to various cores.
Uniqueness
3-(2-thienyl)-11-(3-thienyl)-2,3,4-trihydro-5H,10H,11H-benzo[b]benzo[2,1-f]1,4-diazepin-1-one is unique due to the combination of thienyl groups and a diazepinone core, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.
Properties
IUPAC Name |
9-thiophen-2-yl-6-thiophen-3-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS2/c24-18-11-14(19-6-3-8-26-19)10-17-20(18)21(13-7-9-25-12-13)23-16-5-2-1-4-15(16)22-17/h1-9,12,14,21-23H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DECVIFBAUGYMJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CSC=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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